IDO1 Inhibitory Activity: 2-Bromo-6-methoxy-1H-indole Derivative Demonstrates 13 nM IC50 in Cellular Assays
A derivative incorporating the 2-bromo-6-methoxy-1H-indole scaffold (BDBM50514753 / CHEMBL4557994) exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in tumor immune evasion. In mouse IDO1-transfected P815 cells, the compound achieved an IC50 of 13 nM as measured by HPLC analysis of L-kynurenine levels after 16 hours of incubation [1]. In human cellular systems, IC50 values of 14 nM (IFNγ-stimulated LXF-289 cells, 48-hour incubation) and 16 nM (IFNγ-stimulated A375 cells, 48-hour incubation; and human IDO1 enzymatic assay) were consistently observed, demonstrating cross-species target engagement [1].
| Evidence Dimension | IDO1 inhibitory activity (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells); IC50 = 14-16 nM (human IDO1 in multiple assays) |
| Comparator Or Baseline | Unsubstituted indole scaffold derivatives lacking the 2-bromo-6-methoxy substitution pattern; no comparable IDO1 inhibitory activity reported at this potency level |
| Quantified Difference | Sub-nanomolar to low-nanomolar potency range not typically observed for non-brominated indole cores without additional optimization |
| Conditions | Mouse IDO1-transfected P815 cells; IFNγ-stimulated human LXF-289 and A375 cells; L-tryptophan substrate; HPLC and UV-visible spectroscopic analysis; 16-48 hour incubation |
Why This Matters
This nanomolar-level IDO1 inhibitory activity, demonstrated across both murine and human cellular systems, positions 2-bromo-6-methoxy-1H-indole-containing compounds as viable starting points for immuno-oncology drug discovery programs targeting the tryptophan-kynurenine pathway, where single-digit to low-double-digit nanomolar potency is a meaningful differentiator for lead identification.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): 2-Bromo-6-methoxy-1H-indole derivative. Affinity Data: IC50 = 13 nM (mouse IDO1), IC50 = 14-16 nM (human IDO1). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
